N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Descripción
BenchChem offers high-quality N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-benzyl-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S2/c1-15-10-16(2)12-18(11-15)26-22(28)21-19(8-9-29-21)25-23(26)30-14-20(27)24-13-17-6-4-3-5-7-17/h3-7,10-12H,8-9,13-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYOZULXVDTLSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on current research findings.
- Molecular Formula : C23H23N3O2S2
- Molecular Weight : 437.6 g/mol
- CAS Number : 877653-81-1
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide. The compound was evaluated against various cancer cell lines to determine its efficacy:
-
Cell Lines Tested :
- Human colon cancer (HT29)
- Prostate cancer (DU145)
-
Methodology :
- The MTT assay was utilized to assess cell viability and cytotoxicity.
- Molecular docking studies were conducted to understand the interaction mechanisms with target proteins.
-
Findings :
- The compound exhibited significant cytotoxic effects on both HT29 and DU145 cell lines.
- Docking studies indicated strong binding affinity to the epidermal growth factor receptor (EGFR), which is pivotal in cancer cell proliferation.
The proposed mechanism by which N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide exerts its anticancer effects involves:
- Inhibition of EGFR signaling pathways.
- Induction of apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.
-
Microorganisms Tested :
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
-
Methodology :
- Antimicrobial susceptibility testing was performed using disk diffusion methods.
-
Results :
- The compound demonstrated notable inhibitory effects against S. aureus and C. albicans, indicating its potential as an antimicrobial agent.
Research Findings Summary
| Biological Activity | Cell Line/Pathogen | Method Used | Key Findings |
|---|---|---|---|
| Anticancer | HT29 | MTT Assay | Significant cytotoxicity; strong EGFR binding |
| Anticancer | DU145 | MTT Assay | Significant cytotoxicity; strong EGFR binding |
| Antimicrobial | Staphylococcus aureus | Disk Diffusion | Notable inhibitory effect |
| Antimicrobial | Escherichia coli | Disk Diffusion | Moderate inhibitory effect |
| Antimicrobial | Candida albicans | Disk Diffusion | Notable inhibitory effect |
Case Studies
A notable study conducted at Trakya University evaluated the compound's anticancer properties in a controlled laboratory setting. The results indicated that N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide not only inhibited tumor growth in vitro but also exhibited low toxicity towards normal cells.
Q & A
Q. What metrics should be prioritized when comparing this compound to analogs in preclinical studies?
- Answer :
- Potency (IC₅₀, EC₅₀) : Dose required for 50% effect.
- Selectivity index (SI) : Ratio of activity against target vs. off-targets.
- Pharmacokinetics (AUC, t₁/₂) : Plasma exposure and metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
